1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea typically involves the reaction of 4-chloroaniline with 2-fluoro-5-methylaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the urea linkage.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety profile in treating specific medical conditions.
Industry: The compound finds applications in the development of new materials and as a precursor in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are studied to elucidate its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea can be compared with other similar compounds such as:
1-(4-chlorophenyl)-3-(2-fluorophenyl)urea: This compound lacks the methyl group present in this compound, which may affect its chemical and biological properties.
1-(4-chlorophenyl)-3-(2-methylphenyl)urea: The absence of the fluorine atom in this compound can lead to differences in reactivity and biological activity.
1-(4-fluorophenyl)-3-(2-chlorophenyl)urea: The positions of the chlorine and fluorine atoms are reversed, which may result in distinct chemical behavior and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-7-12(16)13(8-9)18-14(19)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXEJVEGLDXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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